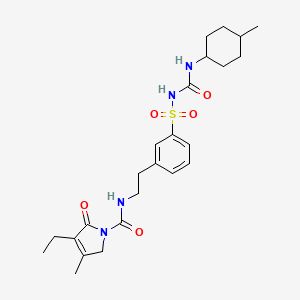

1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C24H34N4O5S and its molecular weight is 490.63. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is a derivative of glimepiride, primarily classified as a blood glucose regulator. Its complex structure includes a pyrrole moiety, which is known for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H34N4O5S, with a molecular weight of 490.62 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 791104-62-6 |

| Molecular Formula | C24 H34 N4 O5 S |

| Molecular Weight | 490.62 g/mol |

| IUPAC Name | 4-Ethyl-3-methyl-N-[2-[3-[... |

The compound acts primarily by inhibiting certain enzymes involved in glucose metabolism, similar to other sulfonylureas. It enhances insulin secretion from pancreatic beta cells and increases insulin sensitivity in peripheral tissues.

Pharmacological Effects

- Antidiabetic Activity : As a derivative of glimepiride, this compound exhibits significant hypoglycemic effects. Studies have shown that it lowers blood glucose levels in diabetic models through increased insulin release and improved glucose uptake by tissues .

- Anti-inflammatory Properties : The sulfonamide group in the structure has been associated with anti-inflammatory effects, potentially making this compound useful in treating inflammatory conditions alongside its antidiabetic properties .

- Potential Anticancer Activity : Preliminary studies suggest that pyrrole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. This compound's structure may allow it to interact with specific targets in cancer pathways .

Study 1: Antidiabetic Effects

A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced fasting blood glucose levels compared to control groups. The IC50 value for glucose uptake stimulation was found to be approximately 25 µM, indicating potent activity .

Study 2: Inhibition of Inflammation

In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages. This suggests a dual role in managing diabetes and inflammation .

Study 3: Anticancer Potential

Research investigating the effects of pyrrole derivatives on cancer cell lines indicated that this compound could inhibit cell proliferation in colorectal and pancreatic cancer models. The mechanism involved the activation of apoptotic pathways and inhibition of key survival signals .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antidiabetic Agents : The compound is structurally related to sulfonylureas, a class of drugs used to manage blood sugar levels in type 2 diabetes. Its efficacy in stimulating insulin secretion from pancreatic beta cells makes it a candidate for further development as an antidiabetic medication .

- Anticancer Properties : Preliminary studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its potency and selectivity against tumor cells, warranting further investigation into its anticancer potential .

- Anti-inflammatory Activity : Compounds with sulfonamide groups have been documented to possess anti-inflammatory properties. The potential mechanism involves inhibition of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Study on Insulin Secretion : A study demonstrated that specific modifications on the sulfonamide structure can enhance insulin secretion in vitro. This suggests that the compound could be optimized for better efficacy in diabetic patients .

- Cytotoxicity Assays : Research involving pyrrole derivatives showed significant cytotoxicity against breast cancer cells, indicating that structural variations can lead to enhanced anticancer activity. This opens avenues for developing targeted therapies using this compound as a lead molecule .

Propiedades

IUPAC Name |

4-ethyl-3-methyl-N-[2-[3-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-13-12-18-6-5-7-20(14-18)34(32,33)27-23(30)26-19-10-8-16(2)9-11-19/h5-7,14,16,19H,4,8-13,15H2,1-3H3,(H,25,31)(H2,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXROPCBZLGQMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC(=CC=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791104-62-6 |

Source

|

| Record name | 1-((3-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791104626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((3-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757209Q8G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.